molecular formula C11H16O B7893294 2,4,5-Trimethylphenethyl alcohol

2,4,5-Trimethylphenethyl alcohol

Cat. No.: B7893294
M. Wt: 164.24 g/mol
InChI Key: QEJTXPBTYJTCFR-UHFFFAOYSA-N
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Description

2,4,5-Trimethylphenethyl alcohol is an organic compound with the molecular formula C11H16O It is a derivative of phenethyl alcohol, characterized by the presence of three methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trimethylphenethyl alcohol can be synthesized through several methods. One common approach involves the alkylation of 2,4,5-trimethylbenzyl chloride with a suitable nucleophile, such as sodium ethoxide, followed by reduction of the resulting intermediate . Another method includes the Grignard reaction, where 2,4,5-trimethylbenzyl bromide reacts with magnesium in the presence of an ether solvent to form the Grignard reagent, which is then treated with formaldehyde to yield the desired alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethylphenethyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2,4,5-Trimethylbenzaldehyde or 2,4,5-Trimethylbenzoic acid.

    Reduction: 2,4,5-Trimethylphenethyl hydrocarbon.

    Substitution: Various substituted phenethyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethylphenethyl alcohol involves its interaction with specific molecular targets. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Phenethyl alcohol: A simpler analog without the methyl substitutions.

    2,4,5-Trimethylbenzyl alcohol: Similar structure but lacks the ethyl group.

    2,4,6-Trimethylphenethyl alcohol: Differs in the position of the methyl groups.

Uniqueness

2,4,5-Trimethylphenethyl alcohol is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-(2,4,5-trimethylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8-6-10(3)11(4-5-12)7-9(8)2/h6-7,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJTXPBTYJTCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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